4,4,6-Trimethyl-cyclohex-2-en-1-ol
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Overview
Description
4,4,6-Trimethyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.223 g/mol It is a cyclohexene derivative characterized by the presence of three methyl groups at positions 4 and 6, and a hydroxyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the cyclization of 4,4,6-trimethyl-2-cyclohexen-1-one using a reducing agent such as sodium borohydride (NaBH₄) in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,6-trimethyl-2-cyclohexen-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4,6-Trimethyl-cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive derivatives .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-cyclohexen-1-one: A ketone derivative with similar structural features.
2-Cyclohexen-1-ol, 4,4,6-trimethyl-: Another alcohol derivative with a similar cyclohexene backbone.
Uniqueness
4,4,6-Trimethyl-cyclohex-2-en-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
21592-95-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4,4,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7-8,10H,6H2,1-3H3 |
InChI Key |
NRODQAAVEUMKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=CC1O)(C)C |
Origin of Product |
United States |
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